molecular formula C22H26N2O6S2 B2641060 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide CAS No. 863023-07-8

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2641060
CAS No.: 863023-07-8
M. Wt: 478.58
InChI Key: YINWMLDCVQSTTJ-UHFFFAOYSA-N
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Description

The compound 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide features a benzamide core with three critical substituents:

  • A 4-(N,N-diethylsulfamoyl) group at the benzamide's para position.
  • N-substitutions: A 1,1-dioxido-2,3-dihydrothiophen-3-yl (thiophene sulfone) group and a 4-methoxyphenyl group.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c1-4-23(5-2)32(28,29)21-12-6-17(7-13-21)22(25)24(19-14-15-31(26,27)16-19)18-8-10-20(30-3)11-9-18/h6-15,19H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINWMLDCVQSTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core and various functional groups. Its molecular formula is C22H26N2O6S2, with a molecular weight of 478.58 g/mol (CAS No. 863023-07-8) . This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is 4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide. The structure features:

  • A benzamide backbone.
  • A sulfamoyl group that may enhance biological activity.
  • A dihydrothiophene moiety contributing to its chemical properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms and effects:

Anticancer Activity

A study exploring the anticancer potential of similar benzamide derivatives highlighted their ability to inhibit tumor cell proliferation. The presence of the sulfamoyl group is hypothesized to contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial properties. The presence of sulfur and nitrogen in the molecule may enhance its interaction with microbial enzymes or membranes, leading to growth inhibition .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfamoyl derivatives have been shown to interfere with enzyme activities in various biological systems, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

StudyFindings
Antitumor Activity In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of cancer cell lines by inducing apoptosis .
Antimicrobial Testing Compounds structurally related to this benzamide showed significant activity against Gram-positive bacteria, suggesting potential as an antibiotic agent .
Enzyme Interaction Research indicated that sulfamoyl compounds could inhibit specific enzymes involved in drug metabolism, potentially affecting pharmacokinetics .

Discussion

The biological activities observed in related compounds suggest that this compound may possess significant therapeutic potential. However, comprehensive studies are required to elucidate its mechanisms of action and efficacy in vivo.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide exhibit significant anticancer properties. For instance, the sulfonamide moiety has been associated with the inhibition of tumor growth through mechanisms that involve apoptosis and cell cycle arrest in various cancer cell lines.

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research suggests that the thienopyrazole component enhances its efficacy against a range of bacterial strains, making it a candidate for further development in treating infections resistant to conventional antibiotics .

3. Cardiovascular Applications
Similar compounds have been explored for their ability to act as antagonists of mineralocorticoid receptors, which play a crucial role in cardiovascular health. These compounds may help in the prophylaxis and treatment of conditions such as heart failure and diabetic nephropathy .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of a structurally similar compound was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that it displayed potent activity against resistant strains, suggesting its potential as a new antibiotic agent .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity Spectral Features (IR/NMR)
Target Compound Benzamide 4-(N,N-diethylsulfamoyl), dihydrothiophene sulfone, 4-methoxyphenyl Not reported νC=S ~1250 cm⁻¹; δ 1.1–1.3 ppm (CH3)
: Triazoles [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Not reported νC=S 1247–1255 cm⁻¹; NH ~3278–3414 cm⁻¹
: Imidazole Derivatives Benzamide 4-Imidazolyl, sulfamoylphenyl Anticancer, antimicrobial NH stretches ~3150–3319 cm⁻¹
: Compound 28 Benzamide (E)-3-(4-Methoxyphenyl)-3-oxopropenyl Anti-hyperglycemic δ 7.8–8.2 ppm (aromatic), νC=O ~1680 cm⁻¹
: Thiazole Derivative Benzamide 4-Nitrophenyl-thiazole, diethylsulfamoyl Not reported νNO2 ~1520 cm⁻¹; δ 8.2–8.5 ppm (aromatic)

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Answer:
The synthesis of this compound requires careful selection of reagents and conditions. Key steps include:

  • Sulfamoylation: Introduce the diethylsulfamoyl group using sulfamoyl chloride derivatives under anhydrous conditions with a base like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) .
  • Coupling Reactions: Utilize coupling agents (e.g., trichloroisocyanuric acid, TCICA) for amide bond formation between the sulfamoylbenzamide core and the dihydrothiophene-dioxide moiety .
  • Solvent Optimization: Acetonitrile or dichloromethane (DCM) is preferred for maintaining reaction homogeneity. Elevated temperatures (50–70°C) may improve yields .

Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield RangeReference
SulfamoylationK₂CO₃, CH₃CN, 60°C, 12h65–75%
Amide CouplingTCICA, DCM, RT, 6h70–80%

Basic: Which spectroscopic and analytical methods are most effective for structural characterization?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, methoxyphenyl protons at δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₉N₂O₅S₂: ~497.15 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry of the dihydrothiophene-dioxide ring if single crystals are obtainable .

Note: Discrepancies in NOESY/ROESY data may arise due to conformational flexibility of the diethylsulfamoyl group, requiring DFT calculations for validation .

Advanced: How can computational modeling predict the compound’s reactivity and binding interactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The sulfamoyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with nucleophiles .
  • Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the methoxyphenyl group’s potential π-π stacking interactions .
  • MD Simulations: Evaluate stability in biological membranes; the dihydrothiophene-dioxide moiety may improve solubility in aqueous media .

Table 2: Key Computational Parameters

ParameterValue/SoftwareApplication
Basis SetB3LYP/6-31G(d)Geometry Optimization
Docking SoftwareAutoDock VinaProtein-Ligand Binding
Solvation ModelGeneralized Born (GBSA)Solubility Prediction

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Purity Validation: Use HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts (e.g., unreacted dihydrothiophene intermediates) .
  • Dose-Response Curves: Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Control Experiments: Compare with structurally analogous compounds (e.g., replacing diethylsulfamoyl with methylsulfonyl) to isolate functional group contributions .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Introduce hydrolyzable esters at the sulfamoyl group to enhance membrane permeability .
  • Co-solvent Systems: Use PEG-400 or cyclodextrins in formulations for parenteral administration .
  • Salt Formation: React with HCl or sodium salts to improve aqueous solubility (e.g., sodium sulfonate derivatives) .

Note: The dihydrothiophene-dioxide moiety’s polarity may reduce logP values, necessitating liposomal encapsulation for blood-brain barrier penetration .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with variations in the dihydrothiophene-dioxide ring (e.g., replacing sulfur with oxygen) to assess redox stability .
  • Substituent Effects: Compare diethylsulfamoyl vs. dimethylsulfamoyl groups to evaluate steric/electronic impacts on target binding .
  • Pharmacophore Mapping: Use 3D-QSAR to identify critical moieties (e.g., methoxyphenyl’s role in hydrogen bonding) .

Table 3: Key SAR Findings from Analog Studies

ModificationBiological Activity ChangeReference
Diethyl → Dimethylsulfamoyl↓ COX-2 inhibition
Methoxy → Hydroxyphenyl↑ Antioxidant activity

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